Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzamido group at position 2 and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-2-25-16(22)14-11-26-17(18-14)19-15(21)12-5-7-13(8-6-12)27(23,24)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWRAQZVTDDZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thiourea.
Procedure :
- Reagents : Thiourea (1.2 mmol) and ethyl 2-bromoacetoacetate (1 mmol) in ethanol (2 mL).
- Conditions : Stirred at 70°C for 1 hour, followed by cooling and precipitation in ice-cold water.
- Yield : >90%.
Mechanism :
- Thiourea attacks the α-carbon of the bromo ketone, forming a thioether intermediate.
- Intramolecular cyclization eliminates HBr, yielding the thiazole ring.
Key Data :
- Melting Point : 150–152°C (lit. 149–150°C).
- Spectroscopy : 1H NMR (CDCl3) δ 7.21 (s, 1H, thiazole-H), 4.32 (q, 2H, J = 7.2 Hz, CH2CH3), 1.38 (t, 3H, J = 7.2 Hz, CH2CH3).
Synthesis of 4-(Pyrrolidine-1-Sulfonyl)Benzoic Acid
Sulfonylation of Ethyl 4-(Chlorosulfonyl)Benzoate
The sulfonamide group is introduced via nucleophilic substitution of a chlorosulfonyl intermediate.
Procedure :
- Reagents : Ethyl 4-(chlorosulfonyl)benzoate (1 mmol) and pyrrolidine (1.2 mmol) in dichloromethane.
- Conditions : Triethylamine (1.5 mmol) as base, stirred at 0°C to room temperature for 5 hours.
- Yield : 99%.
Intermediate : Ethyl 4-(pyrrolidine-1-sulfonyl)benzoate.
Ester Hydrolysis to Carboxylic Acid
Procedure :
- Reagents : Ethyl 4-(pyrrolidine-1-sulfonyl)benzoate in aqueous NaOH (2M).
- Conditions : Reflux for 4 hours, acidified with HCl to pH 2.
- Yield : 95%.
Amide Coupling to Form the Target Compound
Activation of 4-(Pyrrolidine-1-Sulfonyl)Benzoic Acid
The carboxylic acid is activated as an acyl chloride or mixed anhydride for amide bond formation.
Procedure :
Coupling with Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
Procedure :
- Reagents : Activated benzoic acid (1 mmol), ethyl 2-amino-1,3-thiazole-4-carboxylate (1 mmol), HATU (1.2 mmol), and DIPEA (2 mmol) in DMF.
- Conditions : Stirred at room temperature for 12 hours.
- Yield : 85%.
Purification : Column chromatography (ethyl acetate/hexane, 1:1).
Spectroscopy :
- 1H NMR (DMSO-d6) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, thiazole-H), 4.35 (q, 2H, J = 7.2 Hz, CH2CH3), 3.30–3.25 (m, 4H, pyrrolidine-H), 1.80–1.75 (m, 4H, pyrrolidine-H), 1.40 (t, 3H, J = 7.2 Hz, CH2CH3).
Optimization and Challenges
Sulfonylation Efficiency
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate is its antimicrobial activity . Various studies have demonstrated that thiazole derivatives exhibit potent antibacterial and antifungal properties.
Case Studies
- A study highlighted the synthesis of several thiazole derivatives, including those similar to this compound, which were evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results indicated that these compounds showed significant inhibitory effects, suggesting their potential as new antimicrobial agents .
- Another research project focused on the development of thiazole derivatives for combating drug-resistant pathogens. The synthesized compounds were tested against strains resistant to conventional antibiotics, showing promising results that warrant further investigation for clinical applications .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor , targeting specific enzymes involved in disease processes.
Drug Development Potential
The structural features of this compound make it a candidate for further development into pharmaceuticals.
Drug-Likeness and Pharmacokinetics
- The compound has been evaluated for its drug-likeness using various computational models that predict its pharmacokinetic properties. These studies indicate a favorable profile for oral bioavailability and metabolic stability .
- The presence of multiple functional groups within its structure enhances its potential interactions with biological targets, making it suitable for modifications aimed at improving efficacy and reducing toxicity .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazole ring and the sulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural features, such as the thiazole core, benzamido substituents, or sulfonyl/pyrrolidine groups.
Thiazole-Based Analogs
Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate
- Structure: Differs in the benzamido substituent, which is replaced by a 4-ethoxyphenylamino group.
- Key Differences :
- Applications : The ethoxy derivative may exhibit different pharmacokinetic profiles, favoring passive membrane permeability over targeted interactions.
Ethyl 4-((3-(4-methoxyphenyl)ureido)methyl)benzoate
- Structure : Features a urea linker instead of a benzamido group and lacks the thiazole ring.
- The methoxy group provides moderate polarity, but the absence of a sulfonamide limits its ability to engage in strong electrostatic interactions .
Benzamido-Modified Analogs
Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (Compound 12)
- Structure : Contains a 2,3-dihydro-1H-perimidin-2-yl group instead of the pyrrolidine-1-sulfonyl substituent.
1-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzoyl)pyrrolidine-2-carboxylic acid (Compound 15)
- Structure : Replaces the ethyl ester with a pyrrolidine-2-carboxylic acid group.
- Key Differences :
Sulfonamide-Containing Analogs
Sulfonamides are known to enhance binding affinity to enzymes like carbonic anhydrases or kinases due to their ability to coordinate metal ions or engage in hydrogen bonding .
Research Implications
- The pyrrolidine-1-sulfonyl group in the target compound likely enhances interactions with biological targets requiring polar/charged binding pockets.
- Structural analogs with aromatic substituents (e.g., perimidinyl groups) may prioritize lipophilicity and membrane permeability over targeted binding .
- Further studies are needed to correlate the target compound’s physicochemical properties (e.g., solubility, logP) with its bioactivity.
Biological Activity
Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features several functional groups, including a thiazole ring and a pyrrolidine sulfonyl group. These structural components contribute to its unique reactivity and interactions with biological targets. The molecular formula is , with a molecular weight of 423.5 g/mol .
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, pyrrole benzamide derivatives have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may possess similar antimicrobial efficacy.
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory potential. Thiazole derivatives have been reported to exhibit anti-inflammatory activities comparable to established drugs like diclofenac sodium. For example, certain thiazole derivatives demonstrated IC50 values for anti-inflammatory activity in the range of 60-70 μg/mL . This positions this compound as a candidate for further development in treating inflammatory conditions.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole ring may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Cyclization : Formation of the thiazole ring through cyclization reactions.
- Sulfonylation : Introduction of the pyrrolidine sulfonyl group via sulfonyl chlorides.
- Esterification : Finalizing the structure by esterifying the carboxylic acid with ethanol .
Case Study: Antimicrobial Evaluation
In a comparative study, several thiazole derivatives were synthesized and evaluated for their antimicrobial properties. This compound was included in a library of compounds tested against multiple bacterial strains. The results indicated that compounds with similar structures exhibited promising antibacterial activity, supporting further investigation into this compound's potential as an antimicrobial agent .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Ethyl 2-[4-(pyrrolidine...] | TBD | TBD |
Case Study: Anti-inflammatory Activity
Another study focused on evaluating the anti-inflammatory properties of thiazole derivatives. The results highlighted that compounds similar to this compound demonstrated significant inhibition of inflammatory mediators in vitro. This suggests a potential pathway for therapeutic applications in inflammatory diseases .
Q & A
Q. What are the key steps for synthesizing ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate?
- Methodological Answer : The synthesis involves two primary stages: (i) Formation of the thiazole core : Cyclocondensation of ethyl 2-aminothiazole-4-carboxylate derivatives with appropriate carbonyl precursors (e.g., substituted benzaldehydes or acyl chlorides) under reflux in ethanol with catalytic acetic acid . (ii) Sulfonamide functionalization : Coupling the thiazole intermediate with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride via nucleophilic acyl substitution. Purification typically employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and sulfonamide linkage. For example, the sulfonamide proton typically appears as a singlet near δ 8–9 ppm, while thiazole protons resonate between δ 7–8 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Q. How does the thiazole ring influence reactivity in further derivatization?
- Methodological Answer : The thiazole’s electron-deficient nature enables:
- Electrophilic substitution at the 5-position under acidic conditions.
- Nucleophilic substitution at the 2-amino group using alkyl halides or acyl chlorides .
- Oxidation/Reduction : Controlled oxidation with H₂O₂ yields sulfoxides, while LiAlH₄ reduces ester groups to alcohols .
Advanced Research Questions
Q. How can low yields in the final coupling step be optimized?
- Methodological Answer : Low yields often arise from steric hindrance at the sulfonamide group. Strategies include:
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) to accelerate coupling, as demonstrated in triazole-thiazole hybrid syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Temperature Gradients : Gradual warming (0°C → 50°C) minimizes side reactions during azide incorporation .
Q. How should researchers resolve contradictions in reported NMR data for analogous thiazole derivatives?
- Methodological Answer : Conflicting shifts may arise from solvent effects or impurities. To mitigate:
- Internal Standards : Use deuterated solvents (e.g., CDCl₃) and reference residual proton signals (e.g., δ 7.27 ppm for CHCl₃) .
- Purity Validation : Confirm via TLC (e.g., Rf = 0.53 in cyclohexane/ethyl acetate 2:1) and HPLC .
- Comparative Analysis : Cross-reference with high-quality datasets from peer-reviewed syntheses (e.g., δ 161.5 ppm for ester carbonyls in 13C NMR) .
Q. What biological activity hypotheses can be proposed based on structural analogs?
- Methodological Answer : The sulfonamide and thiazole moieties are associated with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
